REACTION_SMILES
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[Br:17][c:18]1[cH:19][c:20]([NH2:21])[cH:22][cH:23][cH:24]1.[CH3:25][CH:26]([OH:27])[CH3:28].[ClH:1].[NH2:2][c:3]1[n:4][c:5]([Cl:16])[c:6]2[c:7]([n:8]1)[nH:9][c:10]1[cH:11][cH:12][cH:13][cH:14][c:15]21>>[NH2:2][c:3]1[n:4][c:5]([NH:21][c:20]2[cH:19][c:18]([Br:17])[cH:24][cH:23][cH:22]2)[c:6]2[c:7]([n:8]1)[nH:9][c:10]1[cH:11][cH:12][cH:13][cH:14][c:15]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Nc1nc(Cl)c2c(n1)[nH]c1ccccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(Cl)c2c(n1)[nH]c1ccccc12
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Name
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Type
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product
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Smiles
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Nc1nc(Nc2cccc(Br)c2)c2c(n1)[nH]c1ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |